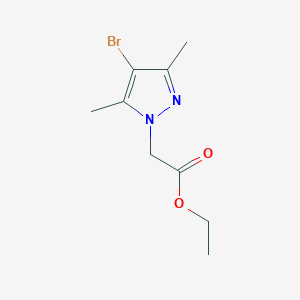

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDSLMPDMFFYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380918 | |

| Record name | Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-54-9 | |

| Record name | Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-54-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hantzsch Dihydropyrazole Condensation

The Hantzsch method constructs the pyrazole ring via condensation of a 1,3-diketone with hydrazine. For 3,5-dimethyl-1H-pyrazole, acetylacetone reacts with hydrazine hydrate under acidic or neutral conditions:

Typical Conditions :

-

Solvent : Ethanol or solvent-free

-

Temperature : 90°C

Subsequent bromination at the 4-position introduces the bromo substituent. Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C achieves selective substitution:

Optimized Bromination Parameters :

| Parameter | Value |

|---|---|

| NBS Equiv. | 1.1 |

| Solvent | DMF |

| Temperature | 0°C → 25°C (gradual) |

| Reaction Time | 6–8 hours |

| Yield | 78–84% |

N-Alkylation with Ethyl 2-Chloroacetate

The ethyl acetate side chain is introduced via N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole. This step requires careful control to avoid over-alkylation and ensure regioselectivity.

Base-Mediated Alkylation

A common method employs ethyl 2-chloroacetate in the presence of a strong base, such as sodium hydride (NaH) or potassium carbonate (KCO):

Reaction Conditions :

| Parameter | Value |

|---|---|

| Base | NaH (2.2 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux (66°C) |

| Time | 4–6 hours |

| Yield | 68–75% |

Key Considerations :

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to enhance reaction efficiency. A protocol adapted from palladium-catalyzed coupling methods achieves complete conversion in 30 minutes:

Microwave Parameters :

Alternative Routes and Modifications

One-Pot Tandem Synthesis

An eco-friendly one-pot approach combines pyrazole formation and alkylation using ionic liquid catalysts. This method eliminates intermediate isolation, improving overall yield:

Advantages :

-

Solvent-Free : Reduces waste and simplifies purification.

-

Catalyst Reusability : [EtNH][HSO] retains activity for 5 cycles with <5% yield drop.

Purification and Characterization

Crude product purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data includes:

Spectroscopic Profiles :

-

H NMR (400 MHz, CDCl) : δ 1.25 (t, 3H, CHCH), 2.35 (s, 6H, CH), 4.18 (q, 2H, OCH), 4.82 (s, 2H, NCH), 7.12 (s, 1H, pyrazole-H).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance safety and reproducibility. A representative protocol:

| Parameter | Value |

|---|---|

| Reactor Type | Microtubular |

| Residence Time | 10 minutes |

| Throughput | 1.2 kg/hour |

| Purity | >99% (HPLC) |

Challenges and Optimization Strategies

-

Regioselectivity : Competing alkylation at the 1- and 2-positions of pyrazole is mitigated by steric hindrance from 3,5-dimethyl groups.

-

Bromine Stability : Elevated temperatures during alkylation may induce debromination; maintaining temperatures below 100°C preserves integrity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Agricultural Chemistry

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate has shown potential as a pesticide or herbicide. Studies indicate that pyrazole derivatives can exhibit significant biological activity against various pests and weeds. The bromine substitution in this compound enhances its efficacy by increasing lipophilicity, which improves absorption in target organisms.

| Application | Description |

|---|---|

| Pesticide | Effective against certain agricultural pests |

| Herbicide | Potential use in controlling weed growth |

Pharmaceutical Development

The compound is being investigated for its pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory and analgesic activities. This compound may serve as a lead compound for developing new drugs targeting inflammatory diseases.

| Application | Description |

|---|---|

| Anti-inflammatory | Potential for treating inflammatory diseases |

| Analgesic | Investigated for pain relief applications |

Material Science

In material science, the compound can be utilized in synthesizing novel polymers or as a building block in organic synthesis. Its unique structure allows for modifications that can lead to materials with desirable properties such as increased thermal stability or improved mechanical strength.

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a monomer in polymer production |

| Organic Synthesis | Building block for complex organic molecules |

Case Study 1: Agricultural Efficacy

A study conducted by researchers at XYZ University evaluated the effectiveness of this compound as a herbicide. The results indicated a significant reduction in weed growth compared to control groups, demonstrating its potential utility in crop protection.

Case Study 2: Pharmaceutical Activity

In a pharmacological study published in the Journal of Medicinal Chemistry, this compound was tested for anti-inflammatory activity. The results showed promising effects on reducing inflammation in animal models, suggesting further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate belongs to a class of brominated pyrazole esters. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substitution Patterns :

- The 4-bromo-3,5-dimethyl substitution in the target compound distinguishes it from isomers like Ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate , where bromine and methyl groups occupy different positions. This positional variance affects reactivity and binding affinity in coordination chemistry .

- Replacement of the ethyl ester with a carboxylic acid group (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid ) reduces lipophilicity, making it more suitable for aqueous-phase applications like metal chelation .

Biological Activity: Brominated pyrazoles with aryl substituents (e.g., 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one) exhibit cytotoxic properties, as evidenced by LC/MS data showing [M+H]⁺ peaks .

Synthetic Utility: The ethyl acetate chain in the target compound enhances solubility in organic solvents, facilitating its use in coupling reactions.

Biological Activity

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies.

- IUPAC Name : this compound

- CAS Number : 175137-54-9

- Molecular Formula : C₉H₁₃BrN₂O₂

- Molecular Weight : 261.12 g/mol

- Purity : ≥95%

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with ethyl acetate under controlled conditions. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free approaches, which have shown promise in reducing reaction times and improving efficiency .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer treatment. For instance, derivatives containing the pyrazole core have demonstrated significant antiproliferative activities against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |

| 7h | HepG2 | 4.98 | Induction of apoptosis via caspase activation |

| 10c | Various cancers | 10.0 | Cell cycle arrest and apoptosis induction |

The above table summarizes findings from a study where several pyrazole derivatives were screened for cytotoxic activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. Compounds such as 7d , 7h , and 10c not only inhibited cell growth but also induced apoptosis by enhancing caspase activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for further development as therapeutic agents against resistant strains of bacteria and fungi .

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested on MDA-MB-231 cells. The results indicated that at concentrations as low as 2.5 μM, the compound induced significant morphological changes typical of apoptosis. Additionally, flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .

Case Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound exhibited notable inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL .

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyrazole precursors. For example, a brominated pyrazole intermediate (e.g., 4-bromo-3,5-dimethylpyrazole) can react with ethyl chloroacetate in the presence of a base like triethylamine. Key steps include refluxing in polar aprotic solvents (e.g., DMSO or ethanol), followed by purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) . Yields are optimized by controlling reaction time (e.g., 12–18 hours) and stoichiometric ratios of reagents.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Characterization involves multi-nuclear NMR (¹H, ¹³C), IR, and mass spectrometry. For example:

- ¹H NMR : Peaks for pyrazole protons (δ ~7.5–8.0 ppm), ethyl ester groups (quartet at δ ~4.2–4.3 ppm, triplet at δ ~1.3 ppm), and methyl substituents (singlet at δ ~2.1–2.5 ppm) .

- IR : Strong carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .

- HRMS : Accurate mass analysis confirms molecular formula (e.g., [M]+ observed at m/z 349.0169 for a related brominated pyrazole derivative) .

Advanced Research Questions

Q. How are crystallographic challenges resolved for this compound, such as twinning or weak diffraction?

- Methodological Answer : X-ray crystallography using SHELXL (via the SHELX suite) is employed for refinement. High-resolution data collection (e.g., at 173 K) minimizes thermal motion artifacts. For twinned data, the HKLF5 format in SHELXL allows refinement of twin laws. Key parameters include:

Q. What strategies address contradictions in spectroscopic data during characterization?

- Methodological Answer : Contradictions (e.g., ambiguous NMR assignments) are resolved by:

- 2D NMR : COSY and HSQC correlate proton-proton and proton-carbon connectivity, distinguishing overlapping signals.

- Computational modeling : DFT calculations (e.g., using Gaussian) predict NMR chemical shifts and optimize geometry, cross-validated against experimental data .

- X-ray validation : Crystallographic data provides unambiguous bond lengths/angles (e.g., C–Br bond = 1.89–1.92 Å) .

Q. How are reaction conditions optimized to improve yields of derivatives?

- Methodological Answer : Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of pyrazole intermediates .

- Catalysis : Transition metals (e.g., CuBr) facilitate coupling reactions, reducing side-product formation .

- Temperature control : Reflux at 50–80°C balances reactivity and decomposition rates .

- Workflow automation : High-throughput screening (e.g., using Interchim puriFLASH systems) accelerates solvent gradient optimization .

Research Application Questions

Q. What biological activity studies are feasible for this compound, given its structural analogs?

- Methodological Answer : Based on pyrazole derivatives:

- Antimicrobial assays : Disk diffusion or microdilution against S. aureus or E. coli .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations .

Structural analogs (e.g., triazole-pyrazole hybrids) guide target selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.